Disodium 6-acetamido-4-hydroxy-3-((3-phosphonatophenyl)azo)naphthalene-2-sulphonate
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Overview
Description
Disodium 6-acetamido-4-hydroxy-3-((3-phosphonatophenyl)azo)naphthalene-2-sulphonate is a synthetic organic compound with the molecular formula C₁₈H₁₄N₃Na₂O₈PS and a molecular weight of 509.337 g/mol . It is known for its vibrant color and is commonly used as a dye in various industrial applications.
Preparation Methods
The synthesis of disodium 6-acetamido-4-hydroxy-3-((3-phosphonatophenyl)azo)naphthalene-2-sulphonate typically involves several key steps:
Raw Material Preparation: The primary raw materials include phenol and m-cresol.
Acylation Reaction: Phenol reacts with acyl chloride to form an ester, followed by etherification.
Oxidation Reaction: The ester undergoes oxidation using an oxidizing agent such as potassium nitrate under suitable conditions to induce a chromophoric reaction.
Chemical Reactions Analysis
Disodium 6-acetamido-4-hydroxy-3-((3-phosphonatophenyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium nitrate.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Disodium 6-acetamido-4-hydroxy-3-((3-phosphonatophenyl)azo)naphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical processes.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for potential therapeutic uses.
Industry: Utilized in the production of textiles and other materials.
Mechanism of Action
The mechanism of action of disodium 6-acetamido-4-hydroxy-3-((3-phosphonatophenyl)azo)naphthalene-2-sulphonate involves its interaction with molecular targets and pathways. The compound’s chromophoric properties allow it to bind to specific substrates, leading to color changes that are useful in various applications .
Comparison with Similar Compounds
Disodium 6-acetamido-4-hydroxy-3-((3-phosphonatophenyl)azo)naphthalene-2-sulphonate can be compared with similar compounds such as:
Ammonium sodium 6-acetamido-4-hydroxy-3-((3-phosphonatophenyl)azo)naphthalene-2-sulphonate: Similar in structure but differs in its cationic composition.
This compound: Another variant with slight modifications in its molecular structure.
This compound stands out due to its unique combination of functional groups, which confer specific properties and applications.
Properties
CAS No. |
83968-60-9 |
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Molecular Formula |
C18H14N3Na2O8PS |
Molecular Weight |
509.3 g/mol |
IUPAC Name |
disodium;6-acetamido-4-hydroxy-3-[[3-[hydroxy(oxido)phosphoryl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C18H16N3O8PS.2Na/c1-10(22)19-12-6-5-11-7-16(31(27,28)29)17(18(23)15(11)9-12)21-20-13-3-2-4-14(8-13)30(24,25)26;;/h2-9,23H,1H3,(H,19,22)(H2,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI Key |
MVYLRSKJYDGUAY-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=CC(=CC=C3)P(=O)(O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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